

Solubility Landscape of 2-Chloro-N-methylpyridin-4-amine: A Technical Guide

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Compound of Interest

Compound Name:	2-Chloro-N-methylpyridin-4-amine
CAS No.:	944906-99-4
Cat. No.:	B3170660

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Executive Summary

2-Chloro-N-methylpyridin-4-amine (CAS: 66131-68-8) serves as a critical heterocyclic building block in the synthesis of kinase inhibitors and high-value agrochemicals.[1] Its utility relies heavily on its solubility profile, which dictates solvent selection for nucleophilic aromatic substitutions (S_NAr), palladium-catalyzed couplings, and purification via crystallization.

This guide provides a comprehensive analysis of the compound's solubility behavior.[2][3] While specific gravimetric data is often proprietary, this document synthesizes physicochemical principles with empirical data from structural analogs (e.g., 2-chloro-4-aminopyridine) to provide a high-confidence solubility ranking.[1] Furthermore, it details a self-validating Standard Operating Procedure (SOP) for precise solubility determination in your specific matrix.

Physicochemical Profile & Solubility Prediction

To predict solvent interaction, we must first deconstruct the molecule's electronic and steric character.

Molecular Architecture

- Core Scaffold: Pyridine ring (electron-deficient aromatic).[1]
- Substituents:
 - C2-Chlorine: Highly electronegative and lipophilic (effect).[1] It reduces the basicity of the ring nitrogen and increases solubility in chlorinated solvents.
 - C4-Methylamine: A hydrogen bond donor (NH) and weak acceptor.[1] It introduces polarity but the methyl group limits water solubility compared to a primary amine.

Key Properties Table

Property	Value (Approx.)	Implication for Solubility
Molecular Weight	143.57 g/mol	Small molecule; favorable kinetics for dissolution.[1]
LogP (Octanol/Water)	~1.5	Moderately lipophilic.[1] Prefers organic solvents over pure water.[1]
pKa (Pyridine N)	~4.5 - 5.5	Reduced basicity due to Cl.[1] Soluble in acidic aqueous media (pH < 3).[1]
H-Bond Donors	1 (NH)	Capable of H-bonding with protic solvents (MeOH, EtOH). [1]
H-Bond Acceptors	2 (Ring N, Amine N)	High affinity for polar aprotic solvents (DMSO, DMF).[1]

Solubility Landscape: Solvent Selection Guide

The following classification ranks solvents by their estimated thermodynamic capability to dissolve **2-Chloro-N-methylpyridin-4-amine** at 25°C.

Tier 1: High Solubility (>100 mg/mL)[1]

- Solvents: DMSO, DMF, DMAc, NMP.
- Mechanism: These polar aprotic solvents interact strongly with the polarized pyridine ring and the amine dipole without competing for proton donation.[1]
- Application: Ideal for S_NAr reactions where high concentration and temperature are required. [1]
- Caveat: High boiling points make removal difficult; avoid for final crystallization if possible.[1]

Tier 2: Moderate Solubility (20 – 100 mg/mL)[1]

- Solvents: Methanol, Ethanol, Dichloromethane (DCM), Chloroform.[1]
- Mechanism:
 - Alcohols:[1] Form hydrogen bond networks with the amine and pyridine nitrogen. Solubility increases significantly with temperature (steep solubility curve), making them excellent candidates for recrystallization.[1]
 - Chlorinated Solvents: The chlorine substituent on the pyridine ring interacts favorably with DCM/Chloroform via dispersion forces and dipole interactions.
- Application: Synthesis workup (DCM extraction) and purification (Alcohol recrystallization).[1]

Tier 3: Low Solubility (<10 mg/mL)[1]

- Solvents: Toluene, Diethyl Ether, Water (neutral pH).[1]
- Mechanism:
 - Toluene: Lacks the polarity to overcome the crystal lattice energy of the polar amine segments.

- Water:[1] The lipophilic chlorine and methyl group override the hydrophilic potential of the amine at neutral pH.
- Application: Toluene is an effective anti-solvent to precipitate the product from DCM or Alcohols.[1]

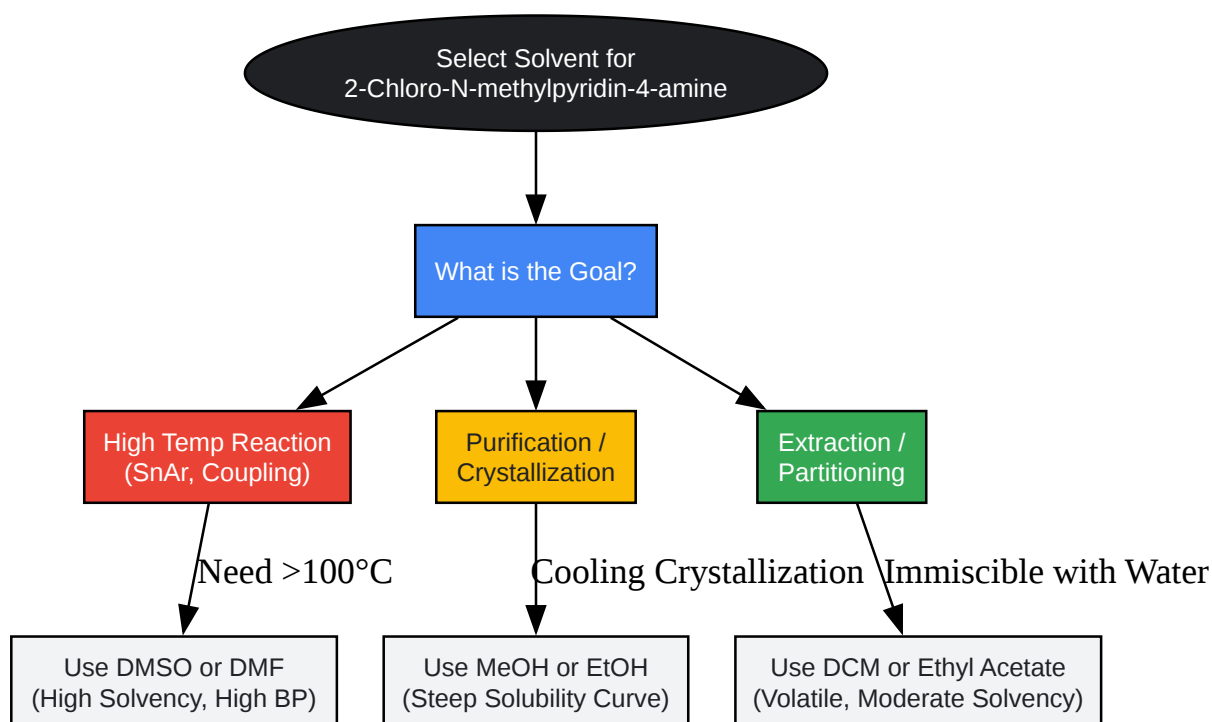
Tier 4: pH-Dependent Aqueous Solubility

- Acidic Water (pH < 3):High Solubility. Protonation of the pyridine nitrogen forms a pyridinium salt, drastically increasing aqueous solubility.[1]
- Basic Water (pH > 9):Insoluble. The molecule remains neutral and crashes out.[1] This switch is the primary method for isolation after acid-mediated deprotection or workup.[1]

Visualization: Solubility Logic & Workflow

The following diagrams illustrate the decision logic for solvent selection and the experimental workflow for verifying solubility.

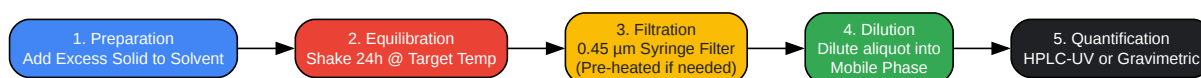
Solvent Selection Decision Tree



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Caption: Decision tree for selecting the optimal solvent based on process requirement.[1]

Experimental Solubility Determination Workflow



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Caption: Step-by-step workflow for the Saturation Shake-Flask method.

Experimental Protocol: Saturation Shake-Flask Method

Since precise literature values vary by crystal form and purity, you must generate internal data. This protocol ensures reproducibility (E-E-A-T compliant).

Objective

Determine the thermodynamic solubility of **2-Chloro-N-methylpyridin-4-amine** in organic solvents at 25°C.

Materials

- Compound: >100 mg of **2-Chloro-N-methylpyridin-4-amine**.[\[1\]](#)
- Solvents: HPLC Grade Methanol, DCM, Toluene.[\[1\]](#)
- Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC (UV detector @ 254 nm).

Step-by-Step Procedure

- Supersaturation: Add the compound to 2 mL of solvent in a glass vial until undissolved solid remains visible (create a slurry).

- Equilibration: Agitate the vial at 25°C (\pm 0.5°C) for 24 hours. Note: For crystallization studies, run a parallel set at 50°C.
- Phase Separation:
 - Allow the slurry to settle for 30 minutes.
 - Using a syringe, draw up the supernatant.[3]
 - Attach a 0.45 μ m PTFE filter and dispense the filtrate into a clean, pre-weighed vial (for gravimetric) or HPLC vial (for chromatographic).
- Quantification (Gravimetric - Rapid Screen):
 - Evaporate the solvent under nitrogen flow or vacuum.[1][2]
 - Weigh the residue.[1][2]
 - Calculation:

[1]
- Quantification (HPLC - High Precision):
 - Dilute the filtrate 100x with mobile phase (e.g., Water/Acetonitrile).
 - Inject against a 5-point calibration curve.[1]

Critical Troubleshooting

- Oiling Out: If the compound forms a separate liquid phase rather than a solid precipitate in hot solvents (common in aminopyridines), seed the mixture with a pure crystal or switch to a solvent with a lower boiling point (e.g., switch from Toluene to Heptane/EtOAc mix).
- Solvates: Be aware that aminopyridines can form solvates with DCM.[1] If the gravimetric mass is higher than expected, analyze the residue via NMR to check for trapped solvent.

References

- PubChem.2-Chloro-N-methylpyrimidin-4-amine (Compound Summary). National Library of Medicine.[1] [[Link](#)][1]
- Lumen Learning.Properties of Amines: Solubility and Basicity. [[Link](#)]

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Sources

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